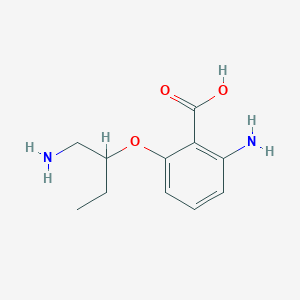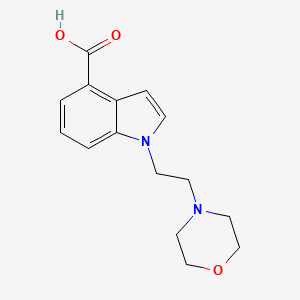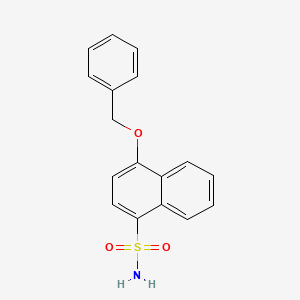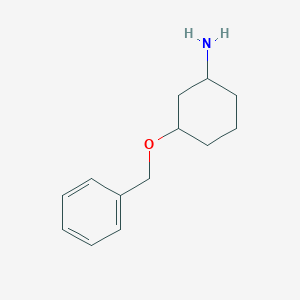![molecular formula C18H20N2O3 B13869203 5-[(4-methoxypyridin-3-yl)methoxy]-2-propyl-3H-isoindol-1-one](/img/structure/B13869203.png)
5-[(4-methoxypyridin-3-yl)methoxy]-2-propyl-3H-isoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-Methoxypyridin-3-yl)methoxy]-2-propyl-3H-isoindol-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxypyridine moiety and an isoindolone core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-methoxypyridin-3-yl)methoxy]-2-propyl-3H-isoindol-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Methoxypyridine Moiety: This step involves the reaction of 3-hydroxypyridine with methanol in the presence of an acid catalyst to form 4-methoxypyridine.
Coupling Reaction: The 4-methoxypyridine is then coupled with a suitable halogenated intermediate to form the desired methoxypyridine derivative.
Formation of the Isoindolone Core: The final step involves the cyclization of the methoxypyridine derivative with a suitable propyl-substituted intermediate under basic conditions to form the isoindolone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Common techniques include:
Batch Reactors: For small to medium-scale production.
Continuous Flow Reactors: For large-scale production, offering better control over reaction conditions and improved efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-[(4-Methoxypyridin-3-yl)methoxy]-2-propyl-3H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The isoindolone core can be reduced to form a dihydroisoindolone derivative.
Substitution: The methoxypyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dihydroisoindolone derivatives.
Substitution: Formation of substituted methoxypyridine derivatives.
Aplicaciones Científicas De Investigación
5-[(4-Methoxypyridin-3-yl)methoxy]-2-propyl-3H-isoindol-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-[(4-methoxypyridin-3-yl)methoxy]-2-propyl-3H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors involved in signal transduction.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxy-3-pyridineboronic acid: Shares the methoxypyridine moiety but lacks the isoindolone core.
4-Methoxypyridine: Similar structure but lacks the isoindolone core and propyl substitution.
2-Propyl-3H-isoindol-1-one: Shares the isoindolone core but lacks the methoxypyridine moiety.
Uniqueness
5-[(4-Methoxypyridin-3-yl)methoxy]-2-propyl-3H-isoindol-1-one is unique due to its combination of the methoxypyridine moiety and the isoindolone core, which imparts distinct chemical and biological properties. This unique structure makes it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C18H20N2O3 |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
5-[(4-methoxypyridin-3-yl)methoxy]-2-propyl-3H-isoindol-1-one |
InChI |
InChI=1S/C18H20N2O3/c1-3-8-20-11-13-9-15(4-5-16(13)18(20)21)23-12-14-10-19-7-6-17(14)22-2/h4-7,9-10H,3,8,11-12H2,1-2H3 |
Clave InChI |
FORMFEGXUOMIPI-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CC2=C(C1=O)C=CC(=C2)OCC3=C(C=CN=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(1-Methylpyrazol-4-yl)-2-phenylfuro[2,3-c]pyridin-7-amine](/img/structure/B13869149.png)


![4-[1-(1H-imidazol-5-yl)ethenyl]-2,3-dimethylpyridine](/img/structure/B13869164.png)







